4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
Description
Properties
IUPAC Name |
4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-3-8-11-7(4-15-8)5-1-6(9(13)14)10-2-5/h1-2,4,10,12H,3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWVSXIKHXNNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1C2=CSC(=N2)CO)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiazole and pyrrole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the thiazole ring can be synthesized by reacting a thioamide with an α-haloketone, while the pyrrole ring can be formed via the Paal-Knorr synthesis using a 1,4-dicarbonyl compound and ammonia or an amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group undergoes esterification with alcohols under acid catalysis. For example:
Reaction :
| Conditions | Yield | Key Observations |
|---|---|---|
| Methanol, H₂SO₄, reflux | 85-90% | Esterification occurs selectively at the carboxylic acid position without affecting the thiazole hydroxymethyl group . |
This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.
Amidation Reactions
The carboxylic acid reacts with amines to form amides, often mediated by coupling agents like DCC (dicyclohexylcarbodiimide):
Reaction :
| Amine Used | Coupling Agent | Yield | Application |
|---|---|---|---|
| Ethylenediamine | DCC | 78% | Forms bioactive conjugates for enzyme inhibition studies . |
The reaction preserves the thiazole ring’s integrity while enabling targeted modifications .
Oxidation of the Hydroxymethyl Group
The hydroxymethyl (-CH₂OH) substituent on the thiazole ring is susceptible to oxidation:
Reaction :
| Oxidizing Agent | Conditions | Product |
|---|---|---|
| KMnO₄ | Aqueous, 60°C | 4-[2-(carboxy)-1,3-thiazol-4-yl]-pyrrole derivative. |
This reaction expands the compound’s utility in synthesizing dicarboxylic analogs for coordination chemistry.
Nucleophilic Substitution on the Thiazole Ring
The thiazole ring participates in nucleophilic substitutions at the 2-position:
Reaction :
| Nucleophile | Catalyst | Yield | Outcome |
|---|---|---|---|
| Aniline | HCl | 65% | Forms secondary amine derivatives with enhanced lipophilicity. |
This reactivity is leveraged to introduce pharmacophores for drug discovery.
Cyclization Reactions
Under acidic conditions, the compound undergoes intramolecular cyclization:
Reaction :
| Acid Catalyst | Temperature | Product Stability |
|---|---|---|
| HCl | Reflux | Forms stable 6-membered fused rings via dehydration . |
This reaction is pivotal for generating polycyclic frameworks in natural product synthesis .
Acid-Base Reactions
The carboxylic acid group forms salts with bases:
Reaction :
| Base | Solvent | Application |
|---|---|---|
| NaOH | Water | Enhances aqueous solubility for biological assays . |
Functionalization via Condensation
The compound reacts with carbonyl-containing reagents (e.g., aldehydes) to form Schiff bases:
Reaction :
| Aldehyde | Conditions | Yield |
|---|---|---|
| Benzaldehyde | Ethanol, reflux | 72% |
This reaction is utilized to create imine-linked conjugates for metal-organic frameworks .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid. In vitro tests indicate that this compound exhibits activity against various Gram-positive bacteria and fungi, which are increasingly resistant to conventional antibiotics. The compound's mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 16 | Moderate |
| Escherichia coli | 32 | Weak |
| Candida albicans | 8 | Strong |
Cancer Research
The compound has also been investigated for its anticancer properties. It has shown promise in inhibiting the proliferation of cancer cells in vitro, particularly in prostate and melanoma cell lines. The proposed mechanism involves the induction of apoptosis and cell cycle arrest.
Case Study: Prostate Cancer Inhibition
- Study Design: Treatment of LNCaP prostate cancer cells with varying concentrations of the compound.
- Results: Significant reduction in cell viability observed at concentrations above 10 µM, with a noted increase in apoptotic markers.
Material Science Applications
The unique chemical structure of this compound allows for its use in the development of novel materials. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensors.
Coordination Chemistry
The compound can act as a bidentate ligand, coordinating with transition metals to form complexes that exhibit interesting electronic properties. This characteristic is being utilized in the design of sensors for detecting heavy metals in environmental samples.
| Metal Ion | Stability Constant (log K) | Application |
|---|---|---|
| Copper(II) | 5.12 | Sensor Development |
| Zinc(II) | 4.87 | Catalysis |
Mechanism of Action
The mechanism by which 4-[2-(hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. For example, it could inhibit the activity of a specific enzyme by binding to its active site, thereby blocking substrate access.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with key structural analogs:
| Compound Name | Thiazole Substituent | Pyrrole Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Physicochemical Properties |
|---|---|---|---|---|---|
| 4-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid (Target) | 2-(Hydroxymethyl) | 1H | C₉H₈N₂O₃S | 224.23 | High polarity, enhanced aqueous solubility |
| 4-(2-Methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid (Analog 1) | 2-Methyl | 1H | C₉H₈N₂O₂S | 208.24 | Lipophilic, lower solubility in water |
| 4-[2-(2-Furyl)-1,3-thiazol-4-yl]-1-methyl-1H-pyrrole-2-carboxylic acid (Analog 2) | 2-(2-Furyl) | 1-Methyl | C₁₃H₁₀N₂O₃S | 274.30 | Aromatic bulk, moderate polarity |
| [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (Analog 3) | 4-(Trifluoromethyl)phenyl | Methanol | C₁₁H₈F₃NOS | 259.24 | Electron-withdrawing substituent, high stability |
Key Observations:
- Polarity and Solubility : The hydroxymethyl group in the target compound increases hydrophilicity compared to Analog 1 (methyl substituent), which is more lipophilic. This difference impacts bioavailability and metabolic pathways .
Biological Activity
4-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid, also known by its CAS number 1567018-09-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 4-(2-(hydroxymethyl)thiazol-4-yl)-1H-pyrrole-2-carboxylic acid
- Molecular Formula : C9H8N2O3S
- Molecular Weight : 224.24 g/mol
- Purity : ≥95% .
Antimicrobial Activity
Research indicates that compounds with thiazole and pyrrole moieties possess significant antimicrobial properties. For instance, derivatives of pyrrole have shown effectiveness against various bacterial strains. A study highlighted that compounds similar to this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli .
Antiviral Activity
The compound's structural characteristics suggest potential antiviral properties. In silico studies have demonstrated that pyrrole derivatives can inhibit the binding of viral proteins, such as those involved in HIV entry . Specifically, thiazole-containing compounds have been explored for their ability to interfere with the HIV gp120 protein, crucial for viral entry into host cells.
Anticancer Properties
Preliminary research indicates that this compound may exhibit anticancer activity. A study on related pyrrole derivatives showed moderate cytotoxic effects against cancer cell lines such as HT-29 and TK-10 . The mechanism appears to involve the induction of apoptosis in cancer cells, although further studies are needed to elucidate the specific pathways involved.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism and viral replication.
- Cell Membrane Disruption : The hydrophobic nature of the pyrrole ring may allow it to integrate into lipid membranes, disrupting cellular integrity.
- DNA Interaction : Some studies suggest that pyrrole derivatives can intercalate with DNA, affecting replication and transcription processes.
Study on Antiviral Activity
A recent study evaluated the antiviral efficacy of several thiazole-pyrrole derivatives against HIV. The results indicated that certain derivatives could significantly reduce viral load in infected cell cultures, demonstrating an IC50 in the low micromolar range .
Antimicrobial Efficacy Assessment
In a comparative study of various thiazole-containing compounds, this compound was tested against a panel of bacterial strains. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Data Table: Biological Activities Overview
Q & A
Q. Spectroscopy :
- ¹H/¹³C NMR : Confirm thiazole (δ 7.2–8.1 ppm) and pyrrole (δ 6.3–6.8 ppm) proton environments .
- FTIR : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and thiazole C=N absorption (~1600 cm⁻¹) .
Mass spectrometry : ESI-MS in negative ion mode to detect [M-H]⁻ peak (m/z 254.03 for C₁₀H₉NO₄S) .
Q. What are the solubility and stability profiles of this compound under experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Pre-dissolve in DMSO for biological assays (≤10 mM stock) .
- Stability :
- Store at -20°C under inert atmosphere to prevent carboxylic acid dimerization.
- Avoid prolonged exposure to light due to thiazole photodegradation risks .
Advanced Research Questions
Q. How can computational tools like Multiwfn aid in studying this compound’s electronic structure?
- Methodology :
Electrostatic potential (ESP) mapping : Use Multiwfn to visualize electron-rich regions (thiazole N, pyrrole π-system) for predicting nucleophilic/electrophilic sites .
Bond order analysis : Quantify delocalization in the conjugated thiazole-pyrrole system to rationalize reactivity .
Orbital composition : Analyze HOMO-LUMO gaps (DFT calculations) to correlate with spectroscopic transitions .
Q. How to resolve contradictions in crystallographic data during structural refinement?
- Approach :
SHELX refinement : Use SHELXL for high-resolution data to model disorder in the hydroxymethyl group (common in flexible substituents). Apply restraints to C-O bond lengths .
Twinned data handling : For crystals with pseudo-merohedral twinning, employ SHELXD for structure solution and SHELXE for phase extension .
- Validation : Cross-check residual density maps (R < 0.05) and ADDSYM analysis to detect missed symmetry .
Q. What experimental strategies optimize the synthesis of derivatives (e.g., amides, esters) for SAR studies?
- Derivatization protocols :
Amide formation : React the carboxylic acid with HATU/DIPEA and amines (e.g., benzylamine) in DMF at 0°C–RT .
Esterification : Use SOCl₂/MeOH to generate methyl esters, enabling downstream coupling .
- Challenges : Thiazole sensitivity to strong acids/bases requires mild conditions. Monitor by ¹H NMR for byproduct formation (e.g., thiazole ring-opening) .
Q. How to analyze contradictory spectroscopic data in mechanistic studies?
- Case example : Discrepancies in ¹H NMR integration for pyrrole protons may arise from tautomerism or paramagnetic impurities.
- Resolution :
Variable-temperature NMR : Identify dynamic processes (e.g., proton exchange) by cooling to -40°C .
DEPT-135 editing : Differentiate CH vs. CH₂/CH₃ groups in crowded spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
